![molecular formula C19H19ClN2 B3275010 1-[(Anthracen-9-YL)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 61865-02-9](/img/structure/B3275010.png)
1-[(Anthracen-9-YL)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
Description
The compound “1-[(Anthracen-9-YL)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride” is a complex organic molecule. It contains an anthracene moiety, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings . The anthracene moiety is attached to an imidazolium ring, a five-membered ring with two nitrogen atoms . The chloride indicates the presence of a chloride ion, suggesting the compound may be a salt .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups. The anthracene moiety contributes to the planarity and rigidity of the molecule, while the imidazolium ring introduces a degree of polarity . The chloride ion likely interacts ionically with the imidazolium ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its structural features. The anthracene moiety is known to participate in reactions such as oxidation and reduction, as well as cycloaddition reactions . The imidazolium ring, being a part of an ionic structure, could potentially engage in various ionic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the anthracene moiety would likely make the compound relatively non-polar and soluble in organic solvents . The presence of the imidazolium ring and chloride ion would introduce a degree of polarity to the molecule .properties
IUPAC Name |
1-(anthracen-9-ylmethyl)-3-methyl-1,2-dihydroimidazol-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12H,13-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHUFTSQJJDNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C[NH+](C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50813384 | |
Record name | 1-[(Anthracen-9-yl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50813384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61865-02-9 | |
Record name | 1-[(Anthracen-9-yl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50813384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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